molecular formula C16H8Cl4N2O2 B3037228 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 477712-32-6

1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3037228
CAS No.: 477712-32-6
M. Wt: 402.1 g/mol
InChI Key: DFAJOEYNKUODAE-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of two dichlorophenyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the dichlorophenyl groups: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions with 2,4-dichlorobenzene and 3,4-dichlorobenzene in the presence of a suitable catalyst, such as aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylate salts or esters.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)urea: This compound shares similar dichlorophenyl groups but has a urea moiety instead of a pyrazole ring.

    3,4-Dichlorophenyl isocyanate: This compound contains a dichlorophenyl group and an isocyanate functional group, differing in its reactivity and applications.

    Phenylboronic pinacol esters: These compounds have phenyl groups and boronic ester functionalities, used in different chemical reactions and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl4N2O2/c17-9-2-4-14(12(20)6-9)22-15(7-13(21-22)16(23)24)8-1-3-10(18)11(19)5-8/h1-7H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAJOEYNKUODAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701142864
Record name 1-(2,4-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477712-32-6
Record name 1-(2,4-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477712-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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